2,3-Dimethylsuccinic acid

Vue d'ensemble

Description

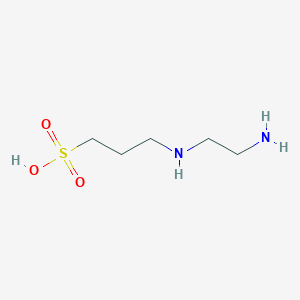

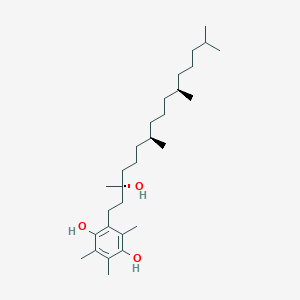

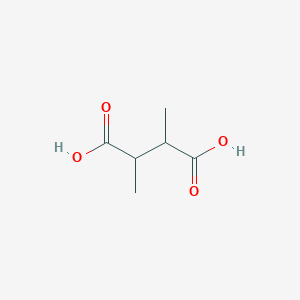

2,3-Dimethylsuccinic acid is an organic compound with the chemical formula C6H10O4. It is a dicarboxylic acid that is commonly used in scientific research due to its unique properties. This acid has been studied extensively for its potential use in various fields, including pharmaceuticals, biochemistry, and biotechnology.

Applications De Recherche Scientifique

Insulinotropic Potential : Certain esters of succinic acid, including 2,3-dimethylsuccinic acid derivatives, have been investigated for their insulin secretory response, showing potential as insulinotropic agents for non-insulin-dependent diabetes mellitus treatment (Ladrière et al., 1998).

Lead Poisoning Treatment : 2,3-Dimercaptosuccinic acid (DMSA), a derivative of this compound, is an effective oral drug for treating lead intoxication. It has been used in children with elevated blood lead concentrations, showing significant efficacy in reducing blood lead levels and restoring erythrocyte delta-aminolevulinic acid dehydratase activity without the urinary excretion of essential minerals (Graziano et al., 1988).

Chronic Arsenicosis Treatment : In a study on chronic arsenicosis due to arsenic-contaminated water, 2,3-dimercaptosuccinic acid was tested but found not to produce clinical or biochemical benefits or histopathological improvement in skin lesions (Guha Mazumder et al., 1998).

Heavy Metal Poisoning Antidote : DMSA has been widely used in treating lead, arsenic, and other heavy metal poisoning due to its low toxicity and safe administration. It offers protection against copper-induced oxidative damage to DNA by forming a redox-inactive copper complex (Zhu & Liu, 2016).

Surface Interaction Studies : The interaction of chiral and achiral dimethylsuccinic acid diastereomers with Cu(110) surfaces has been studied, revealing insights into chirality transmission to metal surfaces (Karageorgaki et al., 2019).

Radiopharmaceuticals : DMSA is used in nuclear medicine as a ligand for preparing diagnostic and therapy radiopharmaceuticals, forming stable complexes with various metal ions (Hernández‐Valdés et al., 2017).

Optical and Electronic Materials : this compound is used to construct Metal Organic Frameworks (MOFs) along the lanthanide series, which exhibit strong emission without ligand sensitization, useful in materials science (Gomez et al., 2013).

Catalysis : this compound is used in catalytic processes, such as the hydrogenation of conjugated dienes (Muramatsu et al., 1989).

Toxicological Studies : It has been used in studies investigating the influence on gastrointestinal lead absorption and whole-body lead retention (Kapoor et al., 1989).

Mécanisme D'action

Target of Action

2,3-Dimethylsuccinic acid is a derivative of succinic acid, with two methyl groups added at the 2nd and 3rd carbon positions As a derivative of succinic acid, it may interact with enzymes and proteins involved in the citric acid cycle and other metabolic pathways .

Mode of Action

The exact mode of action of this compound is not well-documented. Given its structural similarity to succinic acid, it might be hypothesized that it could interact with the same enzymes and proteins as succinic acid, potentially altering their function. The presence of the two methyl groups could also influence its interactions, leading to different effects .

Biochemical Pathways

As a derivative of succinic acid, it might be involved in the citric acid cycle and other related metabolic pathways

Pharmacokinetics

The pharmacokinetic properties of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are not well-studied. As a small, polar molecule, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body. Its metabolism and excretion would likely involve standard metabolic pathways and renal excretion, respectively .

Result of Action

Given its structural similarity to succinic acid, it might be expected to have similar effects, such as participating in energy production via the citric acid cycle . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. For instance, its solubility and therefore its bioavailability could be affected by the pH of the environment. Similarly, temperature could influence the rate of its metabolic reactions .

Analyse Biochimique

Biochemical Properties

It is known to be a carboxylic acid, which suggests that it may participate in biochemical reactions as a proton donor .

Cellular Effects

There is limited information available on the cellular effects of 2,3-Dimethylsuccinic acid. One study has shown that this compound can attenuate lead-induced oxidative stress in the brain tissues of Nile tilapia .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of this compound in laboratory settings .

Dosage Effects in Animal Models

In a study on Nile tilapia, this compound was found to decrease malondialdehyde and lead residue in tissues of lead-exposed fish, suggesting a potential protective effect against lead-induced oxidative damage .

Metabolic Pathways

As a derivative of succinic acid, it may be involved in the citric acid cycle .

Transport and Distribution

There is currently no available information on the transport and distribution of this compound within cells and tissues .

Propriétés

IUPAC Name |

2,3-dimethylbutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-3(5(7)8)4(2)6(9)10/h3-4H,1-2H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLZYRCVPDWTZLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871958 | |

| Record name | 2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

13545-04-5, 608-39-9, 608-40-2, 57694-62-9 | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13545-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | meso-2,3-Dimethyl-butanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608399 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R*,S*)-2,3-Dimethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000608402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013545045 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (-)-2,3-Dimethylbutanedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057694629 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | erythro-2,3-Dimethylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylsuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=41215 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dimethylbutanedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871958 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R*,S*)-2,3-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.240 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-dimethylsuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.545 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.